![molecular formula C16H22O4 B1329989 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid CAS No. 64779-14-2](/img/structure/B1329989.png)
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid
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Description
“4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H22O4 . Its average mass is 278.344 Da and its monoisotopic mass is 278.151794 Da .
Molecular Structure Analysis
The molecular structure of “4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid” is represented by the linear formula C16H22O4 . The compound has an average mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .Scientific Research Applications
Mesomorphic Behavior Analysis
This compound has been studied for its mesomorphic behavior, which is the property of certain materials to exist in an intermediate state between solid and liquid. Researchers have investigated the phase behavior and photoswitching studies of new azo linked rod-shaped molecules containing this compound .
Liquid Crystal Network Particles
It has been used in the synthesis of monodisperse, micrometer-size, highly cross-linked, and functionalized liquid crystal (LC) particles. These particles have potential applications in various fields including displays and sensors .
Suzuki Cross-Coupling Reactions
The compound has been utilized in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic chemistry. This can be important for creating complex molecules for pharmaceuticals and materials science .
properties
IUPAC Name |
4-(4-hexoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-12-20-14-8-6-13(7-9-14)15(17)10-11-16(18)19/h6-9H,2-5,10-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIELCLJGGCGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215089 |
Source
|
Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid | |
CAS RN |
64779-14-2 |
Source
|
Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064779142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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